N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a heterocyclic compound that features both a benzothiazole and an imidazole ring. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the reaction of 2-amino-6-methylbenzothiazole with imidazole-1-carbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for yield and purity, often using advanced techniques like microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . Molecular docking studies have shown that the compound can bind to protein receptors, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide stands out due to its unique combination of benzothiazole and imidazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H10N4S2 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C12H10N4S2/c1-8-2-3-9-10(6-8)18-11(14-9)15-12(17)16-5-4-13-7-16/h2-7H,1H3,(H,14,15,17) |
InChI Key |
AJVYWPXCDQCOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)N3C=CN=C3 |
Origin of Product |
United States |
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